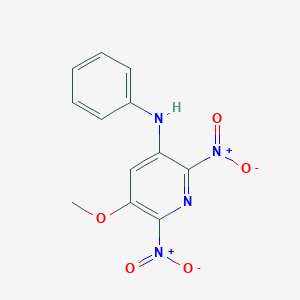![molecular formula C23H21N3O6 B416777 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyridine, hydrazine, and benzoate moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-formylphenyl 3,4,5-trimethoxybenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing the creation of more complex molecules.
Biology: Its potential biological activities, such as anti-inflammatory and analgesic properties, have been investigated in preclinical studies.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate: This compound shares a similar hydrazone structure but differs in the substituents attached to the phenyl ring.
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate: This compound has a similar core structure but features a chlorobenzoate group instead of a trimethoxybenzoate group.
These differences in structure can lead to variations in chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H21N3O6/c1-29-19-11-17(12-20(30-2)21(19)31-3)23(28)32-18-8-6-15(7-9-18)13-25-26-22(27)16-5-4-10-24-14-16/h4-14H,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
NEEVZQBMZNRORT-DHRITJCHSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B416694.png)
![2-Ethoxy-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416696.png)

![4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B416700.png)
![2-(4-Chlorophenyl)-5-[(3-{3-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B416701.png)
![2-(3-Bromophenyl)-5-[(3-{3-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B416703.png)
![[4-Benzenesulfonyl-2-(3-nitro-phenyl)-oxazol-5-yl]-methyl-amine](/img/structure/B416705.png)
![5-(Dimethylamino)-2-{3-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B416706.png)
![N-(5,8-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide](/img/structure/B416707.png)

![5,8-bisnitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B416710.png)
![6,7-dinitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B416715.png)


